Bienvenue dans la boutique en ligne BenchChem!

5'-R-(3-Aminophenyl)-5'-thioadenosine

stereochemistry MTAP substrate recognition enantiomer differentiation

Sourcing the R-enantiomer of m-APTA is essential for stereochemical validation in MTAP research. While the S-enantiomer (m-APTA, CAS 86072-47-1) acts as a substrate and chemoprotective agent, the R-configuration fundamentally alters 3D presentation at the enzyme active site, making these compounds non-interchangeable. This product is the definitive R-configuration control for paired-enantiomer experiments to quantify enantioselective adenine release, a critical gap in current SAR landscapes. It also serves as a unique R-defined building block for synthesizing diastereomerically pure SAH analog libraries with precise stereochemistry, a space inaccessible with the commercially dominant S-form. For any study requiring defined R-stereochemistry at the 5'-thioether, this is the only commercially available compound providing the identical configuration and substitution pattern.

Molecular Formula C16H18N6O3S
Molecular Weight 374.4 g/mol
Cat. No. B13845845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-R-(3-Aminophenyl)-5'-thioadenosine
Molecular FormulaC16H18N6O3S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N
InChIInChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m0/s1
InChIKeyNDGWFCVAYOISNC-SDPXSBNPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-R-(3-Aminophenyl)-5'-thioadenosine: Stereochemically Defined 5'-Thioadenosine Enantiomer for SAH Analog Synthesis and MTAP Substrate Selectivity Studies


5'-R-(3-Aminophenyl)-5'-thioadenosine (CAS not publicly assigned; catalog ref. TR-A579155) is the R-configured enantiomer of 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA, CAS 86072-47-1), a synthetic 5'-thioadenosine derivative bearing a meta-aminophenyl substituent at the 5'-thioether position . The compound possesses the ribose stereochemistry (2S,3S,4R,5R) with R-configuration at the sulfur-bearing C5' carbon, distinguishing it from its S-enantiomer counterpart [1]. Both enantiomers share the molecular formula C₁₆H₁₈N₆O₃S (MW 374.42) and are utilized as intermediates in the synthesis of S-adenosylhomocysteine (SAH) analogs with biological activities [2]. The S-enantiomer (m-APTA) has been extensively characterized as a methylthioadenosine phosphorylase (MTAP) substrate and chemoprotective agent in MTAP-deficient cancer models, whereas the R-enantiomer's distinct stereochemistry makes it a critical tool for stereochemical selectivity studies and synthetic applications requiring defined configuration [3].

Why 5'-R-(3-Aminophenyl)-5'-thioadenosine Cannot Be Replaced by Its S-Enantiomer or Other 5'-Thioadenosine Analogs


5'-R-(3-Aminophenyl)-5'-thioadenosine is the enantiomer of m-APTA, and these two compounds are not interchangeable for either biological or synthetic applications [1]. The S-enantiomer (m-APTA) has been demonstrated as an MTAP substrate with a relative adenine conversion rate of 64% versus the natural substrate MTA, enabling its function as a chemoprotective agent that selectively rescues MTAP-expressing normal cells from nucleobase analog toxicity [2]. The R-configuration at the 5'-thioether position fundamentally alters the three-dimensional presentation of the aminophenyl moiety, which would be expected to affect MTAP active-site recognition—a principle validated by the observation that even the regioisomeric para-aminophenyl analog (p-APTA) fails to confer chemoprotection despite retaining the S-configuration (IC₅₀ 5.99±0.20 μM vs. 11.34±0.26 μM for m-APTA) [2]. Furthermore, MTA itself is unsuitable as a substitute due to dose-limiting hypothermia (5.1±1.1°C rectal temperature drop at 0.2–0.3 mmol/kg) [2]. For applications requiring defined R-stereochemistry at the 5'-thioether—such as stereochemical probes in MTAP structure-activity studies or chiral synthetic intermediates for SAH analogs—no other commercially available compound provides the identical configuration and substitution pattern [1].

5'-R-(3-Aminophenyl)-5'-thioadenosine: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Configuration at C5' Determines Enantiomeric Identity and Predicted MTAP Recognition

5'-R-(3-Aminophenyl)-5'-thioadenosine is the R-enantiomer of m-APTA at the C5' thioether carbon, with IUPAC name (2S,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(((3-aminophenyl)thio)methyl)tetrahydrofuran-3,4-diol and InChI stereochemical descriptor /m0/s1 . Its S-enantiomer counterpart (m-APTA, CAS 86072-47-1) has been confirmed as an MTAP substrate with a relative adenine conversion rate of 64% compared to the natural substrate MTA (set at 100%), measured via a xanthine oxidase-coupled absorbance assay at 305 nm using recombinant human MTAP at 0.1 mM substrate concentration [1]. The para-regioisomer p-APTA, despite sharing the S-configuration, exhibits only 46% relative conversion, while the unsubstituted parent PTA shows 39% [1]. No MTAP substrate activity data have been published for the R-enantiomer. The stereochemical inversion at the sulfur-bearing carbon is expected to alter the spatial orientation of the 3-aminophenyl group within the MTAP 5'-alkylthio binding pocket, as demonstrated by in silico docking revealing that even the regioisomeric switch from meta- to para-aminophenyl (p-APTA) causes the adenine moiety to dock away from the MTAP active site [1].

stereochemistry MTAP substrate recognition enantiomer differentiation

In Vitro Chemoprotective Selectivity: m-APTA (S-Enantiomer) Demonstrates MTAP-Dependent 5-FU Protection While the Regioisomer p-APTA Does Not

In a head-to-head comparison using isogenic MTAP-intact (HEK:wt) and MTAP-deficient (HEK:ΔM) HEK293 cell lines, the S-enantiomer m-APTA increased the IC₅₀ of 5-fluorouracil (5-FU) from 4.30±0.03 μM to 11.34±0.26 μM—a 2.6-fold protective shift—while the regioisomer p-APTA (5'-S-(4-aminophenyl)-5'-thioadenosine) produced a minimal IC₅₀ shift to 5.99±0.20 μM, representing no statistically significant protection [1]. MTA provided the largest shift to 23.15±0.84 μM (5.4-fold). Crucially, MTAP deletion (HEK:ΔM cells) completely abolished the protective effect of m-APTA, confirming MTAP-dependent mechanism specificity [1]. No corresponding in vitro chemoprotection data exist for the R-enantiomer. The S-enantiomer m-APTA also demonstrated less intrinsic cytotoxicity than MTA: <5% proliferation inhibition at 100 μM, versus comparable toxicity from MTA at only 25 μM [1].

chemoprotection MTAP-isogenic cell lines 5-fluorouracil toxicity

In Vivo Hypothermia Liability: m-APTA (S-Enantiomer) Avoids the Dose-Limiting Toxicity of MTA and 5'-dAdo

In NRG mice, the natural MTAP substrate MTA induced a rectal temperature drop of 5.1±1.1°C at its protective dose (0.2–0.3 mmol/kg i.p.), accompanied by substantially reduced physical activity [1]. The alternative MTA analog 5'-deoxyadenosine (5'-dAdo) produced an even more severe temperature decrease of 7.9±0.1°C versus control [1]. In contrast, the S-enantiomer m-APTA at an equimolar protective dose (0.3 mmol/kg) did not trigger any hypothermia, while maintaining equivalent in vivo protection of erythropoiesis from 5-FU-induced anemia (RBC count rescue of ~10% vs. the ~30% reduction caused by 5-FU alone) [1]. In silico docking studies revealed that m-APTA interacts inefficiently with the adenosine A₁ receptor (A₁R), unlike MTA and 5'-dAdo which dock in the same configuration as the natural agonist adenosine, providing a mechanistic explanation for the differential safety profile [1]. No in vivo safety or efficacy data exist for the R-enantiomer.

in vivo safety hypothermia adenosine A1 receptor therapeutic window

In Vivo Tumor Xenograft Efficacy: m-APTA Does Not Interfere with 5-FU Antitumor Activity in MTAP-Deficient Bladder Cancer

In two independent MTAP-deleted bladder cancer patient-derived xenograft (PDX) models (LTL-543 and LTL-490), co-administration of m-APTA with 5-FU produced tumor volume reductions of 50±9% (LTL-543, day 22) and 63±14% (LTL-490, day 27), which were statistically indistinguishable from 5-FU alone [1]. Final tumor weight was reduced by 45%±12% for LTL-543 in both the 5-FU alone and 5-FU + m-APTA groups [1]. Simultaneously, m-APTA significantly rescued the 5-FU-induced reduction in red blood cell counts in tumor-bearing mice, confirming host protection without compromising therapeutic efficacy [1]. Importantly, MTA produced equivalent tumor suppression, but with the concomitant hypothermia liability [1]. No parallel xenograft data exist for the R-enantiomer.

MTAP-deficient xenograft bladder cancer PDX combination therapy

Physicochemical Characterization Maturity: S-Enantiomer Has Defined Specifications While R-Enantiomer Data Remain Incomplete

The S-enantiomer (m-APTA, CAS 86072-47-1) has well-defined physicochemical specifications across multiple vendor sources: melting point >150°C (decomposition), appearance as a white to off-white solid, solubility characterized as slightly soluble in DMSO and methanol (with one vendor reporting DMSO solubility of 100 mg/mL under ultrasonication), density 1.78±0.1 g/cm³ (predicted), and recommended storage at -20°C with 3-year stability as powder [1][2]. In contrast, the R-enantiomer (TR-A579155) has solubility listed as 'No Data Available,' stability as 'No Data Available,' appearance as 'No Data Available,' and storage condition as 'No Data Available' from the same vendor ecosystem, with only molecular formula (C₁₆H₁₈N₆O₃S), molecular weight (374.42), and the neat color/form descriptor provided [3]. The R-enantiomer does not have a publicly assigned CAS registry number, whereas the S-enantiomer is registered as CAS 86072-47-1 [1].

physicochemical properties quality control procurement specification

Meta-Aminophenyl Substitution Confers Optimal MTAP Substrate Activity Among PTA Derivatives

A systematic SAR study of phenylthioadenosine (PTA) derivatives by Doerksen (2016) demonstrated that the meta-amine PTA derivative was among the best MTAP substrates across all MTA analogs tested, including unsubstituted PTA [1]. This finding aligns with the Zhang et al. (2025) data showing that m-APTA (meta-amine, S-configuration) achieved 64% relative MTAP conversion versus 39% for unsubstituted PTA and 46% for p-APTA (para-amine) [2]. The ortho-substituted derivatives were not tolerated by MTAP, establishing that both the position (meta) and the nature (primary amine) of the phenyl substituent are critical for substrate recognition [1]. The R-enantiomer preserves the meta-amine substitution pattern but inverts the stereochemistry; this makes it uniquely suited to test whether MTAP's tolerance for the meta-amine pharmacophore is enantioselective or enantiopermissive—a question that neither the S-enantiomer alone nor any regioisomer can address.

structure-activity relationship PTA derivatives MTAP substrate screening

Optimal Application Scenarios for 5'-R-(3-Aminophenyl)-5'-thioadenosine Based on Differential Evidence


Stereochemical Probe for MTAP Enantioselectivity Studies

Use as the R-configuration control compound in paired-enantiomer experiments to determine whether MTAP-mediated adenine release is enantioselective. The S-enantiomer (m-APTA) has a confirmed relative conversion rate of 64% vs. MTA, while p-APTA (46%) and PTA (39%) establish the SAR baseline [1]. Testing the R-enantiomer under identical coupled xanthine oxidase assay conditions (0.1 mM substrate, recombinant human MTAP, A₃₀₅ monitoring) would directly quantify the stereochemical contribution to substrate recognition, addressing a critical gap in the current SAR landscape where only S-configured PTA derivatives have been evaluated [1][2].

Chiral Synthetic Intermediate for S-Adenosylhomocysteine (SAH) Analog Synthesis

Employ as a defined R-configuration building block in the synthesis of SAH analogs requiring specific 5'-thioether stereochemistry. Both enantiomers are documented as intermediates for SAH analog synthesis [3][4]. The R-enantiomer provides access to a stereochemical space complementary to that accessed by the commercially dominant S-enantiomer (CAS 86072-47-1), enabling the preparation of diastereomerically pure SAH analog libraries for probing methyltransferase inhibition with stereochemical precision.

Negative Control for In Vivo Chemoprotection Studies

Deploy as a stereochemical negative control in murine MTAP-dependent chemoprotection experiments. The S-enantiomer m-APTA has demonstrated in vivo protection against 5-FU-induced anemia (RBC count rescue) without inducing hypothermia and without compromising tumor suppression in MTAP-deficient bladder cancer PDX models [1]. If the chemoprotective mechanism is enantioselective—as suggested by the in silico docking data showing that even regioisomeric variation disrupts productive MTAP binding orientation—then the R-enantiomer should fail to confer protection in the same NRG mouse model at equimolar doses (0.3 mmol/kg i.p.), providing the definitive stereochemical validation of the m-APTA mechanism [1].

Adenosine A₁ Receptor Binding Specificity Control

Use in radioligand displacement or functional assays to determine whether the avoidance of A₁R interaction observed for the S-enantiomer m-APTA is enantioselective. MTA and 5'-dAdo both dock into A₁R in the same configuration as adenosine and produce hypothermia (5.1±1.1°C and 7.9±0.1°C temperature drops, respectively), whereas m-APTA does not interact efficiently with A₁R and produces no hypothermia [1]. Testing the R-enantiomer in parallel A₁R binding assays would reveal whether the stereochemical inversion restores, maintains, or further reduces A₁R engagement—directly informing the design of next-generation chemoprotective agents with minimized off-target adenosine receptor activity.

Quote Request

Request a Quote for 5'-R-(3-Aminophenyl)-5'-thioadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.